![molecular formula C11H17N3 B572963 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1211516-37-8](/img/structure/B572963.png)
2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
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Overview
Description
“2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is a derivative of pyrido[2,3-d]pyrimidine . Pyrido[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antitumor, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines involves various methods. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidines provides insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring . The structure–activity relationships of these compounds have been studied extensively .Chemical Reactions Analysis
Pyrido[2,3-d]pyrimidines undergo various chemical reactions. For example, an efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrido[2,3-d]pyrimidines are influenced by their molecular structure. For instance, all the potent compounds from this series have a ClogP value less than 4 and molecular weight < 400; thus, likely to maintain drug-likeness during lead optimization .Scientific Research Applications
Synthesis Methods
The synthesis of 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves the fusion of two pyrimidine rings. Researchers have explored various synthetic routes to access this compound, including cyclization reactions and coupling strategies . Understanding these methods is crucial for designing efficient and scalable syntheses.
Biological Significance
a. Antitumor Properties: Studies have investigated the antitumor effects of pyrimido[4,5-d]pyrimidines. For instance, piritrexim , a related compound, inhibits dihydrofolate reductase (DHFR) and shows promise against carcinosarcoma in animal models . Further exploration of the antitumor potential of 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is warranted.
b. Src-Family Tyrosine Kinase Inhibition: Analogous compounds have demonstrated selective inhibition of Src-family tyrosine kinases. These kinases play essential roles in cell signaling and cancer progression. The compound’s ATP-competitive nature and selectivity for specific kinase mutants make it a valuable tool for understanding cellular processes .
Unexpected Synthetic Routes
Researchers have uncovered unexpected synthetic pathways during the preparation of pyrimido[4,5-d]pyrimidines. These serendipitous discoveries often lead to novel compounds with unique properties. Investigating the mechanisms behind these unexpected routes can inspire innovative synthetic strategies .
Materials Science
The unique bicyclic structure of 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine could inspire novel materials. Researchers may explore its use as a building block for functional materials, such as sensors, catalysts, or polymers.
Mechanism of Action
The mechanism of action of pyrido[2,3-d]pyrimidines is attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Future Directions
The future directions in the research of pyrido[2,3-d]pyrimidines involve the development of new selective, effective, and safe anticancer agents . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
2-tert-butyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-11(2,3)10-13-7-8-6-12-5-4-9(8)14-10/h7,12H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNXUFABOGCLLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C2CNCCC2=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717164 |
Source
|
Record name | 2-tert-Butyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80717164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
CAS RN |
1211516-37-8 |
Source
|
Record name | 2-tert-Butyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80717164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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